6-methyl-3,4-dihydro-2H-1-benzopyran
Overview
Description
6-methyl-3,4-dihydro-2H-1-benzopyran is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vasodilatory Activity
6-Methyl-3,4-dihydro-2H-1-benzopyran derivatives have been explored for their potential in coronary vasodilation. A study by Cho et al. (1996) focused on synthesizing a variety of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, revealing that certain compounds within this class demonstrated selective effects on coronary blood flow relative to mean arterial pressure in anesthetized dogs. These compounds showed potential as selective coronary vasodilators, with one compound, JTV-506, notably increasing coronary blood flow without affecting systemic blood pressure and heart rate in conscious dogs (Cho et al., 1996).
Antibacterial Activity
Research conducted by Zheng et al. (2016) identified new benzopyran derivatives from the Penicillium citrinum fungus, which exhibited potentantibacterial activities. Their study found that one of the compounds demonstrated significant inhibitory activity against various bacterial strains, indicating the potential use of benzopyran derivatives in antibacterial applications (Zheng et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as 1-benzopyrans . These compounds are characterized by a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Some derivatives of benzopyran-4-one compounds have shown significant antiproliferative activities against cancer cell lines, suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Some benzopyran-4-one compounds have shown significant cytotoxicity against multi-drug resistant cancer cell lines, suggesting potential cytotoxic effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that flavanones, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Flavanones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHLIDJSRXQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-74-5 | |
Record name | 6-methyl-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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